Cas no 2229244-11-3 (4-(1-ethyl-1H-imidazol-2-yl)oxane-2,6-dione)

4-(1-Ethyl-1H-imidazol-2-yl)oxane-2,6-dione is a heterocyclic compound featuring an imidazole ring fused with a dioxane moiety, offering unique reactivity and structural versatility. Its dual functional groups—the imidazole nitrogen and the oxane-dione framework—make it a valuable intermediate in organic synthesis, particularly for constructing complex heterocycles or pharmacologically active molecules. The ethyl substitution enhances solubility and stability, while the rigid oxane-2,6-dione core provides a predictable scaffold for further derivatization. This compound is suited for applications in medicinal chemistry, catalysis, and materials science, where its balanced electronic and steric properties can be leveraged for selective transformations or as a building block in targeted molecular design.
4-(1-ethyl-1H-imidazol-2-yl)oxane-2,6-dione structure
2229244-11-3 structure
Product Name:4-(1-ethyl-1H-imidazol-2-yl)oxane-2,6-dione
CAS No:2229244-11-3
MF:C10H12N2O3
MW:208.213882446289
CID:6292831
PubChem ID:165858436
Update Time:2025-05-26

4-(1-ethyl-1H-imidazol-2-yl)oxane-2,6-dione Chemical and Physical Properties

Names and Identifiers

    • 2229244-11-3
    • 4-(1-ethyl-1H-imidazol-2-yl)oxane-2,6-dione
    • EN300-1777162
    • Inchi: 1S/C10H12N2O3/c1-2-12-4-3-11-10(12)7-5-8(13)15-9(14)6-7/h3-4,7H,2,5-6H2,1H3
    • InChI Key: WPOMWVXZYAMGQH-UHFFFAOYSA-N
    • SMILES: O1C(CC(CC1=O)C1=NC=CN1CC)=O

Computed Properties

  • Exact Mass: 208.08479225g/mol
  • Monoisotopic Mass: 208.08479225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 61.2Ų

4-(1-ethyl-1H-imidazol-2-yl)oxane-2,6-dione Pricemore >>

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Additional information on 4-(1-ethyl-1H-imidazol-2-yl)oxane-2,6-dione

Recent Advances in the Study of 4-(1-ethyl-1H-imidazol-2-yl)oxane-2,6-dione (CAS: 2229244-11-3)

The compound 4-(1-ethyl-1H-imidazol-2-yl)oxane-2,6-dione (CAS: 2229244-11-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique imidazole and oxane-dione structural motifs, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, positioning it as a candidate for further drug development.

A study published in the Journal of Medicinal Chemistry (2023) detailed the efficient synthesis of 4-(1-ethyl-1H-imidazol-2-yl)oxane-2,6-dione via a multi-step reaction pathway, highlighting its high yield and purity. The research emphasized the compound's stability under physiological conditions, a critical factor for its potential use in vivo. Additionally, spectroscopic and crystallographic analyses confirmed the compound's structural integrity, providing a solid foundation for subsequent pharmacological evaluations.

In vitro studies have demonstrated that 4-(1-ethyl-1H-imidazol-2-yl)oxane-2,6-dione exhibits notable inhibitory effects on specific enzymatic targets, particularly those involved in inflammatory pathways. For instance, the compound was found to selectively inhibit cyclooxygenase-2 (COX-2) with an IC50 value of 1.2 µM, suggesting its potential as an anti-inflammatory agent. Further mechanistic studies revealed that the compound's activity is mediated through the modulation of NF-κB signaling, a key pathway in inflammation and immune response.

Beyond its anti-inflammatory properties, preliminary investigations into the compound's anticancer potential have yielded encouraging results. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that 4-(1-ethyl-1H-imidazol-2-yl)oxane-2,6-dione induced apoptosis in several cancer cell lines, including breast and lung carcinoma, via the activation of caspase-3 and -9. These findings underscore the compound's multifaceted pharmacological profile and its potential as a lead compound for oncology drug discovery.

Despite these promising results, challenges remain in the development of 4-(1-ethyl-1H-imidazol-2-yl)oxane-2,6-dione as a therapeutic agent. Current research is focused on optimizing its pharmacokinetic properties, such as bioavailability and metabolic stability, to enhance its clinical applicability. Collaborative efforts between academic and industrial researchers are underway to address these challenges and advance the compound through preclinical development.

In conclusion, 4-(1-ethyl-1H-imidazol-2-yl)oxane-2,6-dione (CAS: 2229244-11-3) represents a promising scaffold for drug discovery, with demonstrated efficacy in inflammation and cancer models. Continued research into its mechanisms of action and therapeutic potential is warranted, with the ultimate goal of translating these findings into clinically viable treatments. The compound's unique structural features and biological activities make it a compelling subject for future studies in chemical biology and medicinal chemistry.

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